
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- is a complex organic compound belonging to the triazafluoranthene family This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms integrated into the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo cyclization in the presence of catalysts like Lewis acids to form the triazafluoranthene core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistency and scalability.
化学反応の分析
Types of Reactions: 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to alterations in cell signaling, gene expression, and metabolic processes.
類似化合物との比較
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4-methyl-9-propoxy-
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-ethoxy-4-methyl-
Comparison: Compared to its analogs, 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- exhibits unique properties due to the presence of two methyl groups at positions 4 and 9. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
特性
CAS番号 |
84298-32-8 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
4,12-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-3-4-13-12(9-10)11-5-6-16-15-14(11)18(13)8-7-17(15)2/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
BNAAXCFCKNINAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N3CCN(C4=NCCC2=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


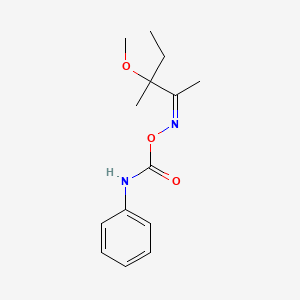


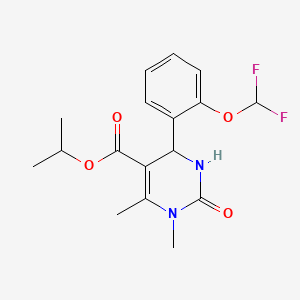
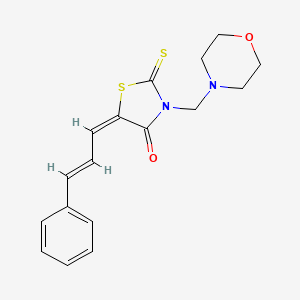

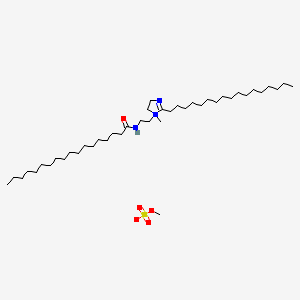
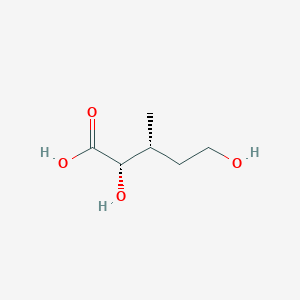
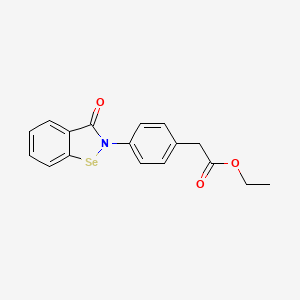

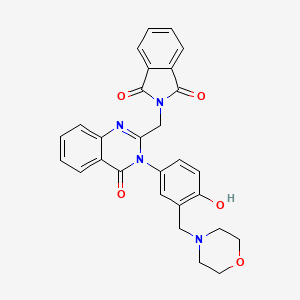
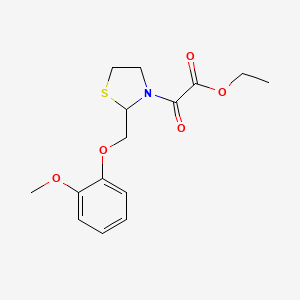
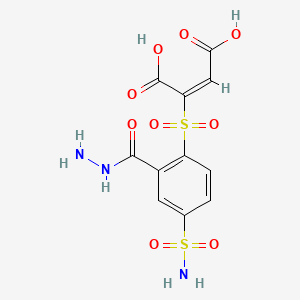
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
